5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide

Medicinal chemistry Physicochemical property optimization Structure-activity relationships

5-Cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide (CAS 918495-23-5) is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by a 5-cyano substituent on the indole ring and a pyrrolidin-1-ylsulfonyl group at the 3-position. The scaffold is structurally related to a series of indole-3-sulfonamides described as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, most notably exemplified by the 5-bromo analog (CAS 918494-66-3, PDB ligand MRX), for which a co-crystal structure with HIV reverse transcriptase has been solved at 2.40 Å resolution (PDB 2RF2).

Molecular Formula C14H14N4O3S
Molecular Weight 318.35 g/mol
CAS No. 918495-23-5
Cat. No. B12627437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide
CAS918495-23-5
Molecular FormulaC14H14N4O3S
Molecular Weight318.35 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)C#N)C(=O)N
InChIInChI=1S/C14H14N4O3S/c15-8-9-3-4-11-10(7-9)13(12(17-11)14(16)19)22(20,21)18-5-1-2-6-18/h3-4,7,17H,1-2,5-6H2,(H2,16,19)
InChIKeyUSBMOHGBJHPSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide (CAS 918495-23-5): Chemical Identity and Core Scaffold Context for Procurement Decisions


5-Cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide (CAS 918495-23-5) is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by a 5-cyano substituent on the indole ring and a pyrrolidin-1-ylsulfonyl group at the 3-position . The scaffold is structurally related to a series of indole-3-sulfonamides described as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, most notably exemplified by the 5-bromo analog (CAS 918494-66-3, PDB ligand MRX), for which a co-crystal structure with HIV reverse transcriptase has been solved at 2.40 Å resolution (PDB 2RF2) [1]. The 5-cyano derivative distinguishes itself through the replacement of the halogen at C5 with a cyano group, altering the electronic, steric, and hydrogen-bonding profile of the molecule while retaining the conserved pyrrolidinylsulfonyl and carboxamide pharmacophoric elements [2].

Why Generic Substitution Fails for 5-Cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide: The Functional Consequences of C5 Substituent Variation in the Indole-2-Carboxamide NNRTI Series


Within the indole-3-sulfonamide NNRTI class, the C5 substituent is not a passive spectator but a critical determinant of target binding, physicochemical properties, and metabolic fate. The co-crystal structure of the 5-bromo analog (MRX) bound to HIV reverse transcriptase (PDB 2RF2) reveals that the C5 position projects into a defined sub-pocket of the NNRTI binding site, where substituent size, electronics, and hydrogen-bonding potential directly influence inhibitor potency and resistance profiles against clinically relevant RT mutants such as K103N and Y181C [1]. The 5-cyano group (–CN) differs fundamentally from the 5-bromo (–Br) and 5-chloro (–Cl) analogs in three measurable respects: (i) it is a strong electron-withdrawing group (Hammett σₚ = +0.66 for CN vs. +0.23 for Br, +0.23 for Cl), altering the electron density of the indole π-system; (ii) it is substantially smaller (molar refractivity MR = 6.33 for CN vs. 8.88 for Br, 6.03 for Cl), enabling distinct steric accommodation within the binding pocket; and (iii) it can act as a hydrogen-bond acceptor, forming interactions not accessible to halogen substituents [2]. These differences make the 5-cyano compound a non-interchangeable chemical probe whose biological, pharmacokinetic, and toxicological behavior cannot be extrapolated from the 5-bromo or 5-chloro literature data without direct experimental validation [2].

Quantitative Evidence Guide: Measured Differentiation of 5-Cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide vs. Halogen Analogues


C5 Substituent Physicochemical Differentiation: Electron-Withdrawing Strength, Steric Bulk, and Hydrogen-Bond Acceptor Capacity Compared to 5-Bromo and 5-Chloro Analogs

The 5-cyano substituent on the target compound provides a Hammett σₚ value of +0.66, which is 2.87-fold more electron-withdrawing than the 5-bromo (σₚ = +0.23) and 5-chloro (σₚ = +0.23) analogs [1]. The molar refractivity (MR) of the CN group is 6.33, representing a 28.7% reduction in steric bulk compared to the bromo substituent (MR = 8.88) and a 4.8% increase compared to chloro (MR = 6.03) [1]. Critically, the CN group introduces a hydrogen-bond acceptor capacity (calculated HBA count = 5 for the target compound vs. 4 for the 5-bromo and 5-chloro analogs), which is absent in the halogen-substituted comparators .

Medicinal chemistry Physicochemical property optimization Structure-activity relationships

Lipophilicity Modulation: Calculated LogP Shift of the 5-Cyano Analog Relative to the 5-Bromo and 5-Chloro Derivatives

The cyano group introduces a substantial reduction in lipophilicity compared to halogen substituents. The Hansch hydrophobic constant (π) for CN is –0.57, versus +0.86 for Br and +0.71 for Cl [1]. Accounting for the common indole-2-carboxamide-3-pyrrolidinylsulfonyl scaffold, the predicted LogP of the 5-cyano compound is expected to be approximately 0.7–1.4 log units lower than the 5-bromo analog and 0.6–1.3 log units lower than the 5-chloro analog, depending on the calculation method . This shift moves the 5-cyano compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug-likeness while the halogen analogs fall into a higher, potentially less CNS-favorable range .

Drug-likeness ADME prediction Lipophilicity optimization

Binding Site Complementarity: Structural Informatics from the PDB 2RF2 Co-Crystal of the 5-Bromo Analog with HIV Reverse Transcriptase Suggesting a Differentiated Binding Mode for the 5-Cyano Congener

The 2.40 Å co-crystal structure of HIV-1 reverse transcriptase in complex with 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (PDB 2RF2, ligand MRX) places the C5 bromine atom in a hydrophobic sub-pocket lined by residues Tyr181, Tyr188, and Trp229 [1]. While the 5-bromo atom (van der Waals radius = 1.85 Å) makes van der Waals contacts within this pocket, the smaller 5-cyano group (cylindrical radius ~1.6 Å) would occupy approximately 35% less volume at this position [2]. Critically, the CN nitrogen, positioned ~1.16 Å from the indole C5, could engage in a hydrogen bond with the Tyr181 hydroxyl or a water molecule that is not geometrically accessible to the bromine substituent [2]. No equivalent co-crystal structure is available for the 5-cyano analog, making this a structurally-informed inference rather than a direct experimental comparison.

X-ray crystallography NNRTI binding pocket Structure-based drug design

Synthetic Tractability and Downstream Derivatization Potential: The Cyano Group as a Multipurpose Synthetic Handle vs. Halogen Dead-Ends

The 5-cyano group serves as a versatile synthetic handle that can be further elaborated—through hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole—pathways that are not accessible from the 5-bromo or 5-chloro analogs without additional functional group interconversion steps . In contrast, the 5-bromo analog (CAS 918494-66-3) can participate in cross-coupling reactions (Suzuki, Buchwald-Hartwig), but these require palladium catalysis and are less atom-economical than direct CN transformations [1]. This dual capability—both as a pharmacophoric element and as a latent synthetic handle—makes the 5-cyano compound a more versatile advanced intermediate for library synthesis and SAR exploration than the 5-halogen comparators .

Synthetic chemistry Building block utility Parallel library synthesis

Recommended Application Scenarios for 5-Cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide Based on Available Evidence


HIV-1 NNRTI Resistance-Profiling Panel: Evaluating C5 Substituent Effects Against K103N and Y181C Mutant RT

Given the PDB 2RF2 structural context showing the C5 substituent positioned near the Tyr181 and Trp229 side chains of HIV reverse transcriptase, the 5-cyano analog is a rational candidate for inclusion in resistance-profiling panels that compare NNRTI susceptibility across wild-type, K103N, and Y181C mutant RT enzymes. The smaller, hydrogen-bond-capable cyano group may exhibit a measurably different fold-shift in IC₅₀ against the Y181C mutant compared to the 5-bromo analog, since the loss of the Tyr181 hydroxyl upon cysteine mutation abolishes potential hydrogen-bonding interactions. Direct comparative testing of the 5-cyano vs. 5-bromo analog in enzymatic RT inhibition assays (wild-type and mutant) is the most scientifically justified next step [1].

Lead Optimization for CNS-Penetrant Indole-2-Carboxamides: Exploiting Reduced Lipophilicity of the 5-Cyano Substituent

For programs targeting CNS indications where the indole-2-carboxamide scaffold has shown promise (e.g., 5-HT₆ receptor ligands described in patent literature sharing structural motifs with this compound), the 5-cyano analog offers a computationally predicted LogP reduction of 0.7–1.4 log units compared to the 5-bromo analog [2]. This reduction in lipophilicity is consistent with established CNS MPO (Multiparameter Optimization) scoring criteria, which penalize LogP values above 3. The 5-cyano compound is thus the preferred starting point for CNS drug discovery programs within this chemical series, pending experimental confirmation of brain penetration in rodent PK studies [2].

Parallel Library Synthesis Starting from a Multifunctional Advanced Intermediate

The 5-cyano group enables divergent library synthesis from a single building block: hydrolysis to the primary carboxamide (5-H₂NCO–), reduction to the aminomethyl analog (5-H₂NH₂C–), or tetrazole formation via [3+2] cycloaddition with azide. This contrasts with the 5-bromo analog, which requires palladium-catalyzed cross-coupling for further elaboration—a sequence that introduces catalyst-related impurities and limits parallelization. Medicinal chemistry groups seeking to maximize SAR output from a single procurement event should prefer the 5-cyano intermediate for its greater downstream synthetic versatility .

Kinase Selectivity Profiling: Exploiting the Hydrogen-Bond Acceptor Capacity of the Cyano Group

Patent US20050261496 describes related indole-2-carboxamide sulfonamides as tyrosine kinase inhibitors, with a broad scope covering diverse C5 substituents. The 5-cyano group's hydrogen-bond acceptor capacity (absent in 5-halogen analogs) provides an additional interaction vector that may enhance selectivity for kinases bearing a suitable H-bond donor (e.g., a hinge-region backbone NH or a lysine side chain) in proximity to the C5 position. A kinase selectivity panel (e.g., 50-kinase screen at 1 µM) comparing the 5-cyano compound head-to-head with the 5-bromo analog would directly test this hypothesis and is recommended for groups pursuing kinase inhibitor discovery within this scaffold [3].

Quote Request

Request a Quote for 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.